N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide: is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The compound features a bicyclic structure with a nitrogen atom, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide typically involves the reaction of 1-azabicyclo[2.2.2]octane with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but without the benzamide moiety.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
3-Quinuclidinone: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide is unique due to its specific combination of a bicyclic structure with a benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
90183-05-4 |
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Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H22N2O3/c1-20-12-3-4-13(15(9-12)21-2)16(19)17-14-10-18-7-5-11(14)6-8-18/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19) |
InChI Key |
IFHYLWUYSSUTLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CN3CCC2CC3)OC |
Origin of Product |
United States |
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